molecular formula C12H12F3NO B14802269 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3'-pyrrolidine)

2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3'-pyrrolidine)

Katalognummer: B14802269
Molekulargewicht: 243.22 g/mol
InChI-Schlüssel: WHXZZZBPZKLCFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) is a chemical compound with the molecular formula C12H13ClF3NO and a molar mass of 279.69 g/mol . This compound is characterized by its unique spiro structure, which includes a trifluoromethyl group attached to a benzofuran ring, fused with a pyrrolidine ring. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced reaction techniques.

Analyse Chemischer Reaktionen

2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of spiro compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) can be compared with other spiro compounds, such as:

The presence of the trifluoromethyl group in 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) imparts unique chemical and physical properties, making it stand out among similar compounds.

Eigenschaften

Molekularformel

C12H12F3NO

Molekulargewicht

243.22 g/mol

IUPAC-Name

6-(trifluoromethyl)spiro[3H-1-benzofuran-2,3'-pyrrolidine]

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-2-1-8-6-11(3-4-16-7-11)17-10(8)5-9/h1-2,5,16H,3-4,6-7H2

InChI-Schlüssel

WHXZZZBPZKLCFF-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC12CC3=C(O2)C=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.